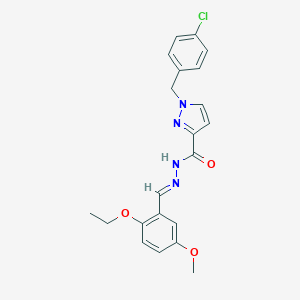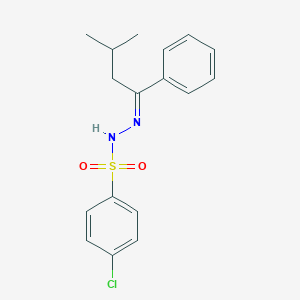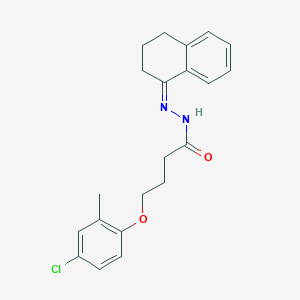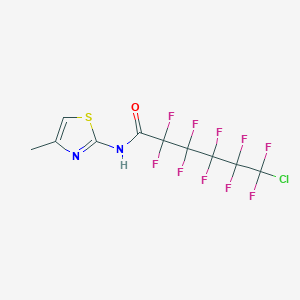![molecular formula C32H26N6OS B448847 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(9-ANTHRYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448847.png)
2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(9-ANTHRYL)METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, an anilinomethyl group, and an anthrylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide typically involves multi-step organic reactions The process begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkylating agents; often in the presence of catalysts like Lewis acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
- 2-{[5-(anilinomethyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide .
Uniqueness
The uniqueness of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the anthrylmethylene moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C32H26N6OS |
|---|---|
Molecular Weight |
542.7g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-anthracen-9-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C32H26N6OS/c39-31(36-34-20-29-27-17-9-7-11-23(27)19-24-12-8-10-18-28(24)29)22-40-32-37-35-30(21-33-25-13-3-1-4-14-25)38(32)26-15-5-2-6-16-26/h1-20,33H,21-22H2,(H,36,39)/b34-20+ |
InChI Key |
AOXPJYBPPLOFSG-QXUDOOCXSA-N |
SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Isomeric SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B448764.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-3-methoxybenzohydrazide](/img/structure/B448765.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1-[4-(4-nitrophenyl)piperazin-1-yl]nonan-1-one](/img/structure/B448766.png)
![2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B448770.png)



![N'-(2-ethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448779.png)
![N'-[4-(dimethylamino)benzylidene]-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448780.png)

![1-(2,4-dichlorobenzyl)-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B448784.png)

![N-{12-[(2-thienylcarbonyl)amino]dodecyl}-2-thiophenecarboxamide](/img/structure/B448789.png)
![N'~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448790.png)
